6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine
Description
Properties
IUPAC Name |
6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5/c1-4-2-5(7)6-9-8-3-11(6)10-4/h2-3H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJDGZYHBJMUZJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=NN=C2C(=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-amino-5-methyl-1,2,4-triazole with hydrazine derivatives, followed by cyclization to form the triazolopyridazine core . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce nitro groups to amines.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted triazolopyridazines .
Scientific Research Applications
6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved may include inhibition of key enzymes in metabolic or signaling pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Compounds
Key Observations:
Substituent Effects on Bioactivity :
- The parent compound (21) shows potent TNKS inhibition due to its compact structure and NAD-mimetic properties . Chloro derivatives (e.g., compound 4) exhibit promiscuous bromodomain binding, likely due to halogen-mediated hydrophobic interactions .
- Bulky substituents (e.g., 4-methyl-3-nitrophenyl in compound 10) enhance target engagement via π-π stacking but may reduce solubility .
Synthetic Accessibility :
- Method C (K₂CO₃/DMF, 105°C) consistently delivers high yields (55–99%) for N-substituted amines . In contrast, deprotection steps (e.g., trifluoroacetic acid treatment for compound 10) achieve near-quantitative yields but require stringent conditions .
Thermal Stability :
- Derivatives with aromatic N-substituents (e.g., compound 18) exhibit lower melting points (188–192°C) compared to the parent compound (210–215°C), suggesting reduced crystallinity due to steric hindrance .
Functional Group Modifications and Pharmacological Implications
Key Insights:
- Selectivity : The 6-methyl-8-amine scaffold (21) achieves TNKS selectivity by mimicking NAD's adenine-binding pocket, whereas chloro analogs (4,6) lack specificity due to broader hydrophobic interactions .
- Solubility : Sulfonate esters (e.g., compound in ) and N-alkylated derivatives (19) improve aqueous solubility, critical for in vivo applications .
Biological Activity
6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. With the molecular formula C6H7N5 and a molecular weight of 149.15 g/mol, this compound has been the subject of various studies aimed at understanding its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The compound features a triazolo-pyridazine framework, which is known for its diverse biological activities. The specific substitution pattern of the methyl group on the triazole ring enhances its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C6H7N5 |
| Molecular Weight | 149.15 g/mol |
| CAS Number | 27471-24-5 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been shown to act as an enzyme inhibitor by binding to the active sites of various metabolic pathways. This inhibition can lead to significant therapeutic effects, particularly in anti-inflammatory and anticancer applications.
Biological Activities
Research has demonstrated several biological activities associated with this compound:
- Anticancer Properties : Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines and enzymes.
- Enzyme Inhibition : It has been investigated for its inhibitory effects on various enzymes involved in metabolic pathways, which may contribute to its therapeutic efficacy in treating metabolic disorders.
Case Studies and Research Findings
- Anticancer Activity : A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit the growth of human cancer cells in vitro. The results indicated a dose-dependent response with IC50 values in the low micromolar range for several cancer types .
- Anti-inflammatory Mechanism : Another research article explored the anti-inflammatory properties of this compound using animal models. The findings suggested that treatment with this compound significantly reduced markers of inflammation compared to controls .
- Enzyme Interaction Studies : A detailed kinetic analysis revealed that this compound effectively inhibits specific enzymes related to cancer metabolism. The binding affinity was measured using surface plasmon resonance techniques, indicating a strong interaction with target enzymes .
Comparison with Similar Compounds
The biological activity of this compound can be compared with other related compounds:
Q & A
Q. What are the standard synthetic routes for 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine, and what reagents are critical for its preparation?
The synthesis typically involves multi-step reactions, including cyclization and substitution. A general approach (Scheme 1, ) includes:
- Step 1 : Condensation of precursors using R2NH2 in DMF at 105°C.
- Step 2 : Functionalization via nucleophilic substitution or reduction (e.g., BBr3 in dichloromethane). Key reagents include DMF (solvent), BzCl (benzoyl chloride for protection), and bases like K2CO3. Reaction yields depend on temperature control and solvent purity .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR to confirm methyl and amine group positions.
- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight verification (e.g., C7H8N6 with m/z ~176.09).
- HPLC : Purity assessment using reverse-phase columns (≥98% purity criteria, as in ).
- X-ray crystallography : For structural elucidation (e.g., methanol recrystallization in ) .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles.
- Ventilation : Use fume hoods to avoid inhalation (see Safety Data Sheets in ).
- Storage : In airtight containers at 2–8°C, away from oxidizers .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates ().
- Catalyst screening : Bases like K2CO3 improve substitution efficiency.
- Temperature control : Maintain 105°C during cyclization to minimize side products.
- Purification : Gradient column chromatography (silica gel) or recrystallization (methanol/water) .
Q. How do structural modifications (e.g., methyl/amine groups) influence its biological activity?
- The methyl group at position 6 enhances lipophilicity, potentially improving membrane permeability.
- The amine group at position 8 enables hydrogen bonding with biological targets (e.g., kinases or GPCRs). Comparative studies with analogs ( ) suggest that substituent positioning affects binding affinity .
Q. What strategies resolve contradictions in reported biological activity data?
- Dose-response assays : Validate activity across multiple concentrations.
- Off-target profiling : Use selectivity panels (e.g., kinase screens) to identify non-specific interactions.
- Structural analogs : Compare activity of derivatives to isolate critical functional groups ( ) .
Q. What computational methods predict the compound’s reactivity or binding modes?
- DFT calculations : Model electronic properties (e.g., HOMO/LUMO energies) to predict sites for electrophilic/nucleophilic attacks.
- Molecular docking : Simulate interactions with protein targets (e.g., using AutoDock Vina).
- MD simulations : Assess stability of ligand-receptor complexes over time .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
